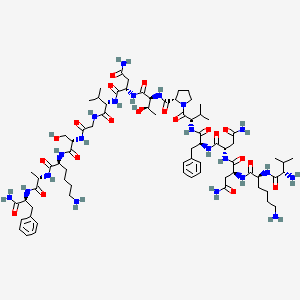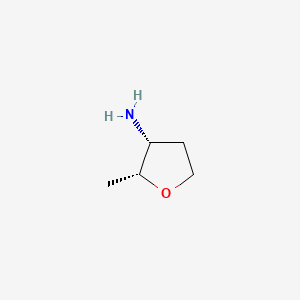
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is a complex organic compound with a unique structure that combines naphthalene and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the phenylmethyl group and the acetyl and hydroxy substituents. Common reagents used in these reactions include acetyl chloride, phenylmethyl bromide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield naphthoquinones, while reduction of the acetyl group can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methylacetophenone: Shares a similar hydroxy and acetyl functional group but lacks the naphthalene core.
1-Hydroxy-2-naphthoic acid: Contains the naphthalene core but lacks the phenylmethyl and acetyl groups.
Uniqueness
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is unique due to its combination of naphthalene and phenylmethyl groups, along with the presence of both hydroxy and acetyl functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1797121-79-9 |
|---|---|
Fórmula molecular |
C20H16O5 |
Peso molecular |
336.343 |
Nombre IUPAC |
4-[(5-acetyl-2-hydroxyphenyl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16O5/c1-11(21)12-6-7-18(22)14(8-12)9-13-10-17(20(24)25)19(23)16-5-3-2-4-15(13)16/h2-8,10,22-23H,9H2,1H3,(H,24,25) |
Clave InChI |
XCFNFFKMJVRJTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5E)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B582723.png)
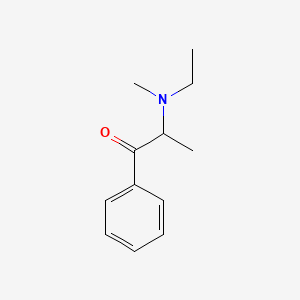
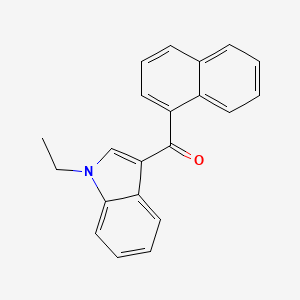
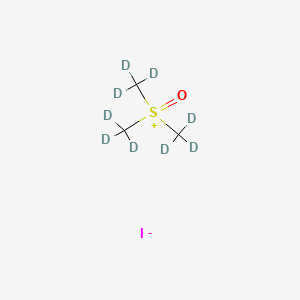

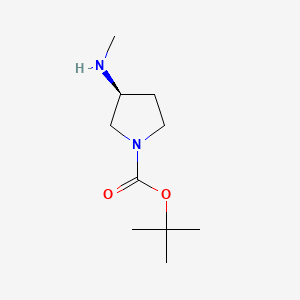
![5H-[1,3]Thiazolo[5,4-d][1,3]oxazine](/img/structure/B582739.png)
